AZD8848 - 866269-28-5

AZD8848

Catalog Number: EVT-260512
CAS Number: 866269-28-5
Molecular Formula: C29H43N7O5
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-8848 is under investigation in clinical trial NCT01818869 (To Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Multiple Doses AZD8848 in Healthy Subjects).
Synthesis Analysis

The synthesis of AZD8848 involves multiple steps, starting with the preparation of key intermediates. The final product is synthesized through an esterification reaction with methyl acetate. Key synthetic steps include:

  1. Preparation of Intermediates: The initial compounds are synthesized using various reactions, including bromination and N-alkylation.
  2. Esterification: The final step involves esterifying the acid with methyl acetate to yield AZD8848.
  3. Purification: The compound is purified through crystallization or chromatography to achieve the desired purity for biological testing.

The synthesis process emphasizes optimizing conditions to improve yields, such as adjusting temperatures and reagent concentrations .

Molecular Structure Analysis

AZD8848 has a molecular weight of approximately 569.7 g/mol and is characterized by its structure as an 8-oxoadenine acid methyl ester. The specific arrangement of atoms in AZD8848 allows it to effectively bind to TLR7, activating the receptor and initiating downstream signaling pathways.

Structural Features:

  • Core Structure: The compound features a purine base structure typical of adenine derivatives.
  • Functional Groups: The presence of an ester group contributes to its pharmacological properties and influences its metabolic stability.

The molecular structure can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively .

Chemical Reactions Analysis

AZD8848 undergoes various chemical reactions that are crucial for its function and metabolism:

  1. Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  2. Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions can occur with halogens or nucleophiles like sodium azide or potassium cyanide.

These reactions are essential for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

The mechanism by which AZD8848 exerts its effects involves selective activation of TLR7. Upon binding to TLR7, AZD8848 triggers a cascade of intracellular signaling events:

  1. Activation of MyD88 Pathway: Binding initiates the MyD88-dependent signaling pathway, leading to the recruitment of IL-1 receptor-associated kinases (IRAKs).
  2. Cytokine Production: This activation results in the production of type I interferons and various cytokines, which modulate immune responses.
  3. Regulation of Inflammation: The downstream effects include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting pro-inflammatory cytokine production.

This mechanism underscores its potential use in treating diseases characterized by dysregulated immune responses .

Physical and Chemical Properties Analysis

AZD8848 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is designed as an antedrug, meaning it has a short half-life (<0.3 minutes) in human plasma, which helps reduce systemic exposure while allowing localized action in tissues such as the lungs.
  • Metabolism: Upon administration, AZD8848 is rapidly metabolized to its less active acid metabolite (AZ12432045), which has a significantly lower potency against TLR7.

These properties are critical for determining dosing regimens and predicting therapeutic outcomes .

Applications

AZD8848 holds promise for various scientific applications:

  1. Immunology Research: It serves as a tool compound for studying TLR7 signaling pathways and understanding immune responses.
  2. Therapeutic Development: Investigated for potential use in treating allergic conditions like asthma and rhinitis by modulating Th2 responses.
  3. Vaccine Adjuvant: Its ability to enhance immune responses makes it a candidate for use as an adjuvant in allergen immunotherapy.

The ongoing research into AZD8848's mechanisms and applications could lead to new strategies for managing immune-related diseases .

Introduction to AZD8848 in Immunomodulatory Research

Contextualizing AZD8848 Within the Hygiene Hypothesis and Allergic Disease Pathogenesis

The "hygiene hypothesis" proposes that reduced childhood exposure to microbial pathogens polarizes the immune system toward allergen-reactive Th2 responses in genetically susceptible individuals. This hypothesis is supported by epidemiological observations, including the significantly lower incidence of asthma and allergy in Amish farming communities exposed to high levels of microbial products and lipopolysaccharides [1]. Toll-like receptors (TLRs)—particularly TLR7, which detects single-stranded RNA viruses—serve as critical bridges between innate immune recognition and adaptive immune responses. Deficient TLR7 signaling fails to counterbalance Th2 polarization, leading to allergic asthma phenotypes characterized by eosinophil infiltration, airway hyper-responsiveness (AHR), and excessive mucus production [1] [5].

AZD8848, a synthetic TLR7 agonist, was designed to rectify this immunological imbalance by mimicking microbial exposure. It activates plasmacytoid dendritic cells (pDCs) to initiate a signaling cascade involving MyD88, IRAK-4, TRAF6, and IRF-7, ultimately driving type I interferon (IFN-α/β) production [1] [6]. These interferons suppress Th2 transcription factors (e.g., GATA-3) and promote regulatory T-cell (Treg) responses, thereby reducing allergic inflammation [1] [5].

Table 1: Key TLR Agonists in Allergic Disease Research

TLR TargetAgonist ClassTherapeutic RoleDevelopment Stage
TLR7/8ImidazoquinolinesAntiviral/skin cancer (e.g., Imiquimod)FDA-approved (topical)
TLR9CpG OligodeoxynucleotidesAdjuvant for immunotherapyClinical trials
TLR78-Oxoadenines (AZD8848)Reduction of Th2 inflammation in airwaysPhase II (discontinued)
TLR4LPS derivativesSepsis/adjuvant researchPreclinical/clinical

Rationale for TLR7 Agonists in Th2-Polarized Immune Disorders

Allergic asthma and rhinitis are driven by aberrant Th2 immunity, marked by IL-4, IL-5, and IL-13 secretion, IgE class-switching, eosinophil recruitment, and mast cell activation [1] [5]. TLR7 agonists like AZD8848 counteract this via:

  • Induction of Type I Interferons: IFN-α/β downregulates Th2 cytokines and inhibits eosinophil survival [1] [6].
  • Dendritic Cell Maturation: Enhanced IL-12 secretion promotes Th1 differentiation while suppressing Th2 responses [4] [6].
  • Regulatory Cell Expansion: Increased IL-10 and TGF-β from Treg/Breg cells restores immune tolerance [5] [6].
  • Blocking Antibody Production: IgG/IgG4 competitively inhibits IgE-allergen binding [5].

In murine models, TLR7 activation reduced airway remodeling and prevented allergen-specific IgE/IgG1 synthesis [3] [6]. Critically, AZD8848 demonstrated sustained efficacy in human trials, suppressing late-phase asthmatic responses (27% reduction in FEV₁ fall vs. placebo; p=0.035) and allergen-induced nasal symptoms for >4 weeks post-treatment [1] [3].

Table 2: AZD8848 Efficacy in Clinical Studies

Study ModelDose/RouteKey Efficacy OutcomeReference
Allergic asthma (human)60 μg intranasal, weekly ×827% ↓ LAR (FEV₁ fall) at 1 week; ↓ AHR (p=0.024) [1]
Allergic rhinitis (human)30–60 μg intranasal, weekly ×5↓ Nasal symptoms, tryptase, α2-macroglobulin for 8 days [3]
Ovalbumin-sensitized ratsInhaled, weeklyEfficacy sustained 26 days post-dosing [2]

AZD8848 as a Paradigm of Antedrug Design in Targeted Immunotherapy

AZD8848 exemplifies antedrug engineering—a design strategy optimizing local activity while minimizing systemic exposure. As an 8-oxoadenine methyl ester, it is hydrolyzed by plasma butyrylcholinesterase to the inactive acid metabolite AZ12432045 within <0.3 minutes (t½), reducing systemic TLR7 activation [2] [4]. The acid metabolite exhibits >1000-fold lower potency at human TLR7 (EC₅₀ >10 µM) compared to AZD8848 (EC₅₀ =4 nM) [2].

Table 3: Pharmacokinetic and Molecular Properties of AZD8848

PropertyAZD8848Acid Metabolite (AZ12432045)
TLR7 Potency (EC₅₀)4 nM (IFNα induction)>5,000 nM
Plasma Stability (t½)<0.3 min (human/rat)Stable
SelectivityNo activity vs. TLR1-6,8-10Inactive
Key Metabolic EnzymeButyrylcholinesteraseN/A

Administration via intranasal delivery further confined immunomodulation to the respiratory tract, aligning with the "united airways hypothesis" [1] [3]. This approach minimized systemic cytokine release (e.g., IL-6, TNF-α) but faced limitations: repeated dosing triggered interferon "spillover", causing flu-like symptoms in >50% of subjects after the second dose [2] [3]. Consequently, AZD8848 highlighted both the promise and challenges of antedrugs: localized efficacy is achievable, but cytokine dynamics require precise dosing regimens to avoid breakthrough inflammation [2] [4].

Future TLR7 agonists may integrate advanced formulations (e.g., nanoparticle conjugation, antibody-targeted delivery) to enhance tissue specificity [4] [8]. For example, antibody–CpG conjugates improve tumor-selective TLR9 activation [8], suggesting similar strategies could refine AZD8848’s therapeutic window.

Table 4: Mechanisms of AZD8848-Induced Tolerance in Allergic Airways

Target CellMolecular MechanismFunctional Outcome
Plasmacytoid DCsTLR7→MyD88→IRF7→IFN-α/β production↓ Th2 differentiation; ↑ Treg induction
CD4⁺ T cellsIFN-α-mediated suppression of GATA-3↓ IL-4, IL-5, IL-13 secretion
B cellsTLR7-driven IgG4 class-switching↑ Allergen-neutralizing antibodies
Airway epitheliumReduced IL-25/IL-33/TSLP release↓ DC activation & Th2 priming

Properties

CAS Number

866269-28-5

Product Name

AZD8848

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate

Molecular Formula

C29H43N7O5

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N

SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD8848; AZD-8848; AZD 8848; DSP-3025; DSP 3025; DSP3025.

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.